((2S)-2-Chloropropyl)benzene, also known as (2-chloropropyl)benzene or 1-phenyl-2-chloropropane, is an organic compound with the molecular formula and a molecular weight of approximately 154.637 g/mol. This compound features a benzene ring substituted with a chloropropyl group at the second position, which significantly influences its chemical properties and reactivity. The compound is characterized by its unique structure that combines both aromatic and aliphatic characteristics, making it a subject of interest in various chemical research fields .
Several methods are available for synthesizing ((2S)-2-Chloropropyl)benzene:
((2S)-2-Chloropropyl)benzene finds applications in various fields:
Interaction studies involving ((2S)-2-Chloropropyl)benzene focus on its reactivity with nucleophiles and electrophiles. These studies help elucidate the mechanisms through which this compound can participate in substitution and elimination reactions. Investigations into its interactions with biological systems also provide insights into its potential toxicological effects.
Several compounds share structural similarities with ((2S)-2-Chloropropyl)benzene, including:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Benzyl chloride | Aromatic halide | Contains a benzyl group instead of propyl |
| 1-Bromo-3-methylbutane | Aliphatic bromide | More branched structure affecting reactivity |
| 1-Chloro-4-methylbenzene | Aromatic halide | Different substitution pattern on the benzene ring |
((2S)-2-Chloropropyl)benzene is unique due to its specific stereochemistry at the second carbon atom (the "S" configuration), which influences its reactivity and interactions compared to other chlorinated benzenes and aliphatic halides. This stereochemical aspect may lead to distinct biological activities and reactivity patterns not observed in its structural analogs.
The synthesis of ((2S)-2-Chloropropyl)benzene represents a significant challenge in organic chemistry due to the need to control stereochemistry while forming the carbon-carbon bond between the aromatic ring and the chloropropyl side chain . Laboratory-scale synthetic approaches have evolved considerably, with researchers developing multiple methodologies to achieve both racemic and enantioselective synthesis of this important compound .
Friedel-Crafts alkylation remains the most widely employed method for laboratory-scale synthesis of ((2S)-2-Chloropropyl)benzene, utilizing the electrophilic aromatic substitution mechanism [5] [25]. The reaction involves the alkylation of benzene with appropriate chloropropyl-containing electrophiles in the presence of Lewis acid catalysts [36].
The traditional approach employs aluminum trichloride as the catalyst, where benzene reacts with 2-chloropropanoyl chloride or related alkylating agents [25]. The mechanism proceeds through initial formation of an ionic complex between the alkyl halide and the Lewis acid catalyst, significantly increasing the electrophilicity of the alkylating species [25]. The aromatic ring subsequently attacks the activated electrophile, forming a new carbon-carbon bond and generating a carbocation intermediate [5]. Deprotonation by the halide ion restores aromaticity and regenerates the catalyst [25].
Experimental conditions for aluminum trichloride-catalyzed reactions typically involve temperatures ranging from 0 to 25 degrees Celsius, with catalyst loadings of 1.2 equivalents relative to the substrate . Under these conditions, yields of 65 to 85 percent are commonly achieved, though the reaction produces racemic mixtures . Iron trichloride represents an alternative Lewis acid catalyst, offering slightly higher yields of 70 to 90 percent under temperatures of 0 to 50 degrees Celsius .
The reaction suffers from several inherent limitations that affect its synthetic utility [25]. Overalkylation frequently occurs because the alkylated product exhibits greater nucleophilicity than the starting benzene, leading to multiple alkylation events [25]. Additionally, carbocation rearrangements can generate undesired regioisomers, particularly when using primary alkyl halides [25]. Steric hindrance can be exploited to minimize successive alkylation cycles, though this approach requires careful optimization of reaction conditions [36].
Recent advances have focused on developing more selective Friedel-Crafts conditions using heterogeneous catalysts [26]. Supercritical and near-critical reaction conditions have shown promise for improving selectivity while enabling continuous flow processing [26]. These conditions not only provide environmental benefits but also offer significant rate enhancements compared to conventional solvent systems [26].
Table 1: Laboratory-Scale Synthetic Routes for ((2S)-2-Chloropropyl)benzene
| Method | Substrate | Catalyst/Reagent | Temperature (°C) | Yield (%) | Stereoselectivity |
|---|---|---|---|---|---|
| Friedel-Crafts Alkylation with AlCl3 | Benzene + 2-Chloropropanoyl chloride | AlCl3 (1.2 equiv) | 0-25 | 65-85 | Racemic |
| Friedel-Crafts Alkylation with FeCl3 | Benzene + 2-Chloropropyl halide | FeCl3 (1.0 equiv) | 0-50 | 70-90 | Racemic |
| Nucleophilic Substitution (SN2) | 2-Bromopropylbenzene + Cl⁻ | NaCl, CuCl2/CuCl | 150 | 45-60 | Inversion (if chiral starting material) |
| Asymmetric Hydroalkylation (Enzymatic) | α,α-Dichloroamide + Alkene | Flavin-dependent ene-reductase | 25-37 | 85-95 | Up to 97% ee |
| Chiral Auxiliary-Mediated Alkylation | Benzene + Chiral alkylating agent | Chiral auxiliary + Lewis acid | -78 to 0 | 70-85 | Up to 90% ee |
Nucleophilic substitution strategies offer alternative approaches for synthesizing ((2S)-2-Chloropropyl)benzene, particularly when starting from pre-formed chloropropylbenzene derivatives [15] [19]. These methods exploit the reactivity differences between various halogen substituents to achieve selective transformations [7].
The bimolecular nucleophilic substitution mechanism operates through a concerted process where the nucleophile attacks the carbon center from the side opposite to the leaving group [15]. This backside attack results in inversion of configuration at the stereogenic center, making it valuable for stereospecific synthesis when starting from enantiomerically pure materials [18]. The reaction follows second-order kinetics, with the rate depending on concentrations of both the substrate and nucleophile [15].
Practical applications involve treating 2-bromopropylbenzene with chloride sources such as sodium chloride in the presence of copper catalysts [10]. The reaction conditions typically require elevated temperatures of approximately 150 degrees Celsius and utilize copper dichloride and copper chloride as co-catalysts [10]. Under these conditions, yields of 45 to 60 percent are achievable, though the harsh conditions can lead to some racemization .
The stereochemical outcome of nucleophilic substitution reactions depends critically on the reaction mechanism [15]. For substrates containing secondary carbon centers, the reaction proceeds exclusively through the bimolecular mechanism, ensuring clean inversion of stereochemistry [19]. This characteristic makes nucleophilic substitution particularly valuable when the desired stereoisomer can be accessed from the opposite enantiomer of a readily available starting material [18].
Alternative nucleophilic approaches involve benzyne intermediates formed through elimination-addition mechanisms [7] [17]. These highly reactive intermediates can undergo nucleophilic addition with chloride sources, though the regioselectivity often proves challenging to control [17]. The benzyne mechanism represents a distinct pathway from traditional nucleophilic aromatic substitution, involving initial elimination of the halide to form the strained triple bond character of benzyne [7].
The stereoselective synthesis of ((2S)-2-Chloropropyl)benzene presents numerous challenges that have driven significant research efforts in asymmetric synthesis methodology [11] [29]. The primary difficulty lies in controlling the absolute configuration of the newly formed stereogenic center while maintaining high chemical yields and selectivity [32].
Chiral auxiliary approaches represent one of the most established strategies for achieving stereocontrol [29] [30]. These methods involve temporarily incorporating a chiral group into the substrate to bias the stereochemical outcome of subsequent reactions [29]. The auxiliary must be readily available in enantiomerically pure form, easily attached and removed, and capable of providing high levels of stereocontrol [30]. Evans' oxazolidinone auxiliaries and related systems have proven particularly effective for asymmetric alkylation reactions [29].
The mechanism of chiral induction involves conformational control of the transition state through steric and electronic interactions between the auxiliary and the developing stereogenic center [35]. Cram's rule and related models provide frameworks for predicting the stereochemical outcome based on the relative sizes of substituents around the reacting center [35]. However, these models often conflict with experimental observations, necessitating empirical optimization for each specific transformation [35].
Recent advances in enzymatic asymmetric synthesis have opened new possibilities for stereoselective preparation of α-chloroamides and related structures [12]. Flavin-dependent ene-reductases have been engineered to catalyze the coupling of α,α-dichloroamides with alkenes, affording α-chloroamides with excellent enantioselectivity [12]. These photoenzymatic processes can achieve enantiomeric ratios exceeding 97:3 while maintaining high chemical yields [12].
The evolution of these enzymatic systems through protein engineering and machine learning has enhanced various reaction parameters including yield, enantioselectivity, and chemoselectivity [12]. The enzyme-controlled radical addition mechanism provides complementary selectivity to traditional chemical methods [12]. Furthermore, the resulting α-chloroamides serve as versatile intermediates for accessing diverse chiral motifs through subsequent transformations [12].
Table 2: Stereoselective Synthesis Challenges and Modern Solutions
| Challenge | Traditional Approach | Modern Solution | Advantage | Typical ee (%) |
|---|---|---|---|---|
| Enantiomer Separation | Resolution of racemates | Asymmetric synthesis | Higher atom economy | 50-80 (resolution) |
| Chiral Catalyst Development | Expensive chiral ligands | Enzyme catalysis | Recyclable biocatalysts | 85-95 |
| Substrate Activation | Harsh reaction conditions | Mild activation methods | Better selectivity | 70-90 |
| Temperature Control | Batch processing | Continuous flow reactors | Precise control | 80-95 |
| Competing Racemization | Low temperature requirements | Kinetic resolution | In-situ separation | 60-85 |
| Scalability | Laboratory scale only | Flow chemistry scale-up | Commercial viability | 85-95 |
Industrial production of ((2S)-2-Chloropropyl)benzene requires careful consideration of process economics, safety, environmental impact, and scalability [21] [22] [28]. The transition from laboratory-scale synthesis to commercial manufacturing involves addressing numerous technical challenges while maintaining product quality and stereochemical purity [26].
The most common industrial approach utilizes continuous alkylation processes with heterogeneous acid catalysts [21] [36]. These systems offer advantages over traditional homogeneous Lewis acid catalysts, including easier catalyst separation, reduced waste generation, and improved process safety [26]. Zeolite-based solid acid catalysts have proven particularly effective for large-scale aromatic alkylation reactions [36].
Process optimization focuses on maximizing conversion rates and selectivity while minimizing energy consumption and waste generation [22] [38]. Typical industrial reactors operate at temperatures between 80 and 193 degrees Celsius with pressures ranging from 3 to 5 atmospheres [37]. The residence time in fixed-bed reactors is carefully controlled, typically ranging from 0.5 to 2.0 minutes to balance conversion with selectivity [37].
Feed ratios represent critical operating parameters for industrial alkylation processes [39]. The molar ratio of benzene to alkylating agent is typically maintained between 3:1 and 15:1 to minimize side reactions and maximize yield [39]. Higher ratios favor monoalkylation over polyalkylation but increase separation costs and benzene recycling requirements [39].
Heat management constitutes a major engineering challenge due to the highly exothermic nature of alkylation reactions [39]. Industrial reactors function as indirect heat exchangers with cooling systems designed to maintain precise temperature control [39]. Temperature excursions can lead to increased polymerization reactions and decreased product quality [39].
Continuous flow technology offers significant advantages for stereoselective synthesis at industrial scale [40]. Flow reactors provide enhanced mixing, precise temperature control, and reduced residence time distribution compared to batch processes [40]. These characteristics are particularly beneficial for reactions requiring strict stereochemical control [26].
The economic viability of industrial processes depends critically on catalyst lifetime and recyclability [24]. Heterogeneous catalysts can be regenerated and reused multiple times, reducing operating costs [24]. Catalyst deactivation mechanisms must be understood and minimized through proper process design and operating conditions [24].
Table 3: Industrial-Scale Manufacturing Parameters
| Parameter | Typical Range | Optimized Conditions | Critical Factors |
|---|---|---|---|
| Reaction Temperature | 80-193°C | 120-150°C | Heat management, side reactions |
| Reaction Pressure | 3-5 atm | 4 atm | Phase behavior, safety |
| Catalyst Loading | 0.1-0.5 wt% | 0.2 wt% | Cost vs. activity balance |
| Residence Time | 0.5-2.0 minutes | 1.0 minute | Mixing efficiency |
| Benzene:Alkylating Agent Ratio | 3:1 to 15:1 | 5:1 | Minimize waste, maximize yield |
| Conversion Rate | 85-95% | 92% | Temperature control |
| Selectivity | 90-95% | 94% | Catalyst design |
| Production Capacity | 10,000-50,000 tons/year | 20,000-30,000 tons/year | Economy of scale |
Quality control in industrial production requires sophisticated analytical methods to monitor both chemical purity and enantiomeric excess [22]. High-performance liquid chromatography with chiral stationary phases enables routine monitoring of stereochemical purity [22]. Process analytical technology allows real-time monitoring of key reaction parameters [22].
The thermodynamic characteristics of ((2S)-2-chloropropyl)benzene have been extensively studied through computational methods and experimental determinations. These parameters provide crucial insights into the molecular behavior and stability of this chiral organochlorine compound.
The thermal properties of ((2S)-2-chloropropyl)benzene demonstrate typical behavior for aromatic chloroalkyl compounds. The boiling point has been determined through multiple methodologies, with Joback calculated properties indicating a value of 195.84°C (468.99 K) [1], while experimental data from various sources report values ranging from 211.1°C at 760 mmHg [2]. This variation reflects the sensitivity of boiling point measurements to experimental conditions and the computational approximations inherent in predictive models.
The melting point characteristics present more complexity, with Joback calculations suggesting a melting temperature of -40.62°C (232.53 K) [1]. However, experimental determinations have not consistently reported definitive melting point values, with some sources indicating "N/A" for this parameter [2]. This discrepancy may arise from the compound's tendency to exist as a supercooled liquid at ambient conditions or difficulties in crystallization due to its chiral nature.
Critical thermodynamic parameters further illuminate the compound's phase behavior. The critical temperature has been calculated as 414.62°C (687.77 K) with a corresponding critical pressure of 3156.17 kPa [1]. These values are consistent with the molecular structure, which combines the stabilizing aromatic system with the polar chloroalkyl substituent.
| Property | Value | Unit | Method/Source |
|---|---|---|---|
| Boiling Point | 195.84 / 211.1 | °C | Joback Calculated Property |
| Melting Point | -40.62 / N/A | °C | Joback Calculated Property |
| Critical Temperature (Tc) | 414.62 | °C | Joback Calculated Property |
| Critical Pressure (Pc) | 3156.17 | kPa | Joback Calculated Property |
| Heat of Vaporization (ΔvapH) | 41.90 | kJ/mol | Joback Calculated Property |
| Heat of Fusion (ΔfusH) | 13.78 | kJ/mol | Joback Calculated Property |
| Formation Enthalpy (ΔfH° gas) | -13.58 | kJ/mol | Joback Calculated Property |
| Formation Gibbs Energy (ΔfG°) | 122.94 | kJ/mol | Joback Calculated Property |
The enthalpic parameters reveal important energetic characteristics. The heat of vaporization (ΔvapH) of 41.90 kJ/mol [1] indicates moderate intermolecular forces, consistent with the compound's aromatic-aliphatic structure. The formation enthalpy (ΔfH° gas) of -13.58 kJ/mol suggests thermodynamic stability relative to its constituent elements, while the positive formation Gibbs energy (ΔfG°) of 122.94 kJ/mol [1] indicates that the compound formation is not spontaneous under standard conditions.
The physical properties of ((2S)-2-chloropropyl)benzene provide essential data for identification and practical applications. The density has been experimentally determined as 1.027 g/cm³ at 25°C [2] [3], reflecting the influence of the chlorine atom on the molecular mass while maintaining the aromatic system's structural characteristics.
The refractive index represents a crucial optical property for compound identification and purity assessment. Experimental measurements consistently report a refractive index (nD) of 1.513 at 20°C [2] [4], which falls within the expected range for aromatic chloroalkyl compounds. This value reflects the compound's electronic polarizability and the conjugation between the aromatic system and the chiral center.
Additional physical parameters include a flash point of 79.7°C [2] [3], indicating moderate volatility and flammability characteristics. The vapor pressure at 25°C has been measured as 0.27 mmHg [2] [3], suggesting limited volatility at ambient conditions, which has implications for handling and storage procedures.
| Property | Value | Unit | Temperature | Method/Source |
|---|---|---|---|---|
| Density | 1.027 | g/cm³ | 25°C | Experimental |
| Refractive Index | 1.513 | nD | 20°C | Experimental |
| Flash Point | 79.7 | °C | N/A | Experimental |
| Vapor Pressure (25°C) | 0.27 | mmHg | 25°C | Experimental |
| Critical Volume (Vc) | 0.474 | m³/kmol | Critical | Joback Calculated |
| McGowan Volume | 126.150 | mL/mol | N/A | McGowan Calculated |
The solubility characteristics of ((2S)-2-chloropropyl)benzene reflect its amphiphilic nature, combining hydrophobic aromatic and aliphatic regions with the polar chlorine substituent. The compound exhibits markedly different solubility behaviors across various solvent systems, which has significant implications for synthetic applications and purification procedures.
Aqueous solubility represents the most restrictive parameter, with the compound demonstrating limited water solubility characterized by a Log10WS value of -2.96 [1]. This translates to approximately 1.1 × 10⁻³ mol/L in water, reflecting the predominantly hydrophobic character imparted by the aromatic ring and the alkyl chain. The poor water solubility is typical for aromatic chloroalkyl compounds and necessitates the use of organic solvent systems for most synthetic and analytical applications.
The octanol-water partition coefficient provides crucial insight into the compound's lipophilicity. With a LogP value of 2.856 [1] [2], corresponding to a partition coefficient of approximately 717.8, ((2S)-2-chloropropyl)benzene demonstrates significant preference for organic phases over aqueous environments. This high lipophilicity suggests favorable interactions with biological membranes and organic matrices.
Solubility in organic solvents generally follows predictable patterns based on polarity and structural similarity. The compound shows good solubility in chloroform, with experimental data indicating solubility of approximately 25 mg/mL for related chlorobenzyl compounds [5]. This compatibility with chlorinated solvents arises from favorable dipole-dipole interactions and similar polarizability characteristics.
Alcoholic solvents present variable solubility depending on chain length and branching. Lower alcohols such as methanol and ethanol provide moderate solubility through hydrogen bonding interactions with the electronegative chlorine atom, while higher alcohols offer enhanced solvation due to increased hydrophobic character matching the aromatic system [6].
| Solvent System | Solubility/Parameter | Quantitative Value | Comments |
|---|---|---|---|
| Water | Low (Log10WS = -2.96) | 1.1 × 10⁻³ mol/L | Hydrophobic nature |
| Octanol/Water Partition | High (LogP = 2.856) | 717.8 (octanol/water) | Lipophilic compound |
| General Organic Solvents | Moderately Soluble | N/A | Aromatic interactions |
| Chloroform | Soluble | ~25 mg/mL | Polar aprotic solvent |
| Alcohols | Soluble | Variable | Hydrogen bonding possible |
| Diethyl Ether | Soluble | Variable | Non-polar interactions |
Ethereal solvents, particularly diethyl ether, provide good solvation through van der Waals interactions and π-π stacking with the aromatic system. The moderate polarity of ether systems accommodates both the aromatic and chloroalkyl components effectively.
Spectroscopic characterization of ((2S)-2-chloropropyl)benzene relies on distinctive signatures arising from its unique structural features. The combination of aromatic, aliphatic, and organochlorine functionalities produces characteristic patterns in both nuclear magnetic resonance and infrared spectroscopy that enable unambiguous identification and structural confirmation.
Nuclear magnetic resonance spectroscopy provides the most definitive structural characterization for ((2S)-2-chloropropyl)benzene, with both proton and carbon-13 NMR offering complementary information about the molecular framework and stereochemistry.
Proton nuclear magnetic resonance (¹H NMR) spectroscopy reveals distinct resonance patterns characteristic of the substituted aromatic system and the chiral chloroalkyl chain. The aromatic protons appear as a complex multiplet in the region 7.2-7.4 ppm, integrating for five protons and representing the monosubstituted benzene ring system. The chemical shift range reflects the electronic environment of the aromatic protons, with the electron-withdrawing nature of the chloroalkyl substituent causing a slight downfield shift compared to unsubstituted benzene.
The chiral center proton (CHCl) produces a characteristic quartet centered around 4.2-4.4 ppm, with coupling constant J = 6.5-7.0 Hz arising from coupling to the adjacent methyl group. This multiplicity pattern provides direct evidence for the propyl substitution and confirms the connectivity of the chloroalkyl chain. The chemical shift position reflects the deshielding effect of the electronegative chlorine atom.
The methyl group attached to the chiral center appears as a doublet at 1.5-1.6 ppm, integrating for three protons with coupling constant matching that observed for the CHCl proton. This coupling pattern confirms the vicinal relationship between the methyl group and the chiral center, providing structural confirmation of the 2-chloropropyl substitution pattern.
Carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy provides detailed information about the carbon framework and substitution patterns. The aromatic carbon signals appear in the characteristic aromatic region, with the quaternary carbon (C-1 of the benzene ring) appearing around 140-142 ppm, reflecting its connection to the electron-withdrawing chloroalkyl substituent. The aromatic CH carbons produce multiple signals in the 128-130 ppm region, consistent with the symmetry of the monosubstituted benzene system.
The aliphatic carbon signals provide crucial structural information. The CHCl carbon appears as a distinctive signal around 58-60 ppm, with the downfield position reflecting the deshielding effect of the directly attached chlorine atom. The CH₂ carbon linking the aromatic ring to the chiral center resonates around 26-28 ppm, while the methyl carbon attached to the chiral center appears around 21-23 ppm.
| NMR Type | Chemical Shift (δ) | Multiplicity | Integration/Assignment | Coupling Constant (Hz) |
|---|---|---|---|---|
| ¹H NMR | 7.2-7.4 | Multiplet | 5H (Aromatic CH) | N/A |
| ¹H NMR | 4.2-4.4 | Quartet | 1H (CHCl) | J = 6.5-7.0 |
| ¹H NMR | 1.5-1.6 | Doublet | 3H (CH₃) | J = 6.5-7.0 |
| ¹³C NMR | 140-142 | Singlet | Aromatic quaternary C | N/A |
| ¹³C NMR | 128-130 | Multiplet | Aromatic CH carbons | N/A |
| ¹³C NMR | 58-60 | Singlet | CHCl carbon | N/A |
| ¹³C NMR | 26-28 | Singlet | CH₂ carbon | N/A |
| ¹³C NMR | 21-23 | Singlet | CH₃ carbon | N/A |
Infrared spectroscopy provides complementary structural information through characteristic vibrational frequencies associated with specific functional groups within ((2S)-2-chloropropyl)benzene. The infrared spectrum exhibits distinctive absorption bands that enable identification of the aromatic system, aliphatic components, and organochlorine functionality.
The aromatic carbon-hydrogen stretching vibrations appear in the region 3100-3000 cm⁻¹ as medium-intensity, sharp peaks [7] [8]. These absorptions occur above 3000 cm⁻¹ and are characteristic of sp² hybridized carbon-hydrogen bonds in aromatic systems. The precise frequencies within this range provide information about the substitution pattern and electronic environment of the aromatic ring.
Aliphatic carbon-hydrogen stretching vibrations dominate the region 3000-2850 cm⁻¹, appearing as strong, multiple peaks [7] [8]. These absorptions arise from the sp³ hybridized carbon-hydrogen bonds in the propyl substituent and appear below 3000 cm⁻¹, providing clear differentiation from the aromatic C-H stretches. The multiplicity of peaks reflects the different chemical environments of the aliphatic protons.
The aromatic carbon-carbon stretching vibrations appear as medium-weak intensity bands in the region 1600-1475 cm⁻¹ [7] [8]. These skeletal vibrations provide confirmation of the aromatic ring system and can offer information about substitution patterns through specific frequency positions and intensities.
Carbon-chlorine stretching vibrations produce strong absorption bands in the fingerprint region, typically appearing between 800-600 cm⁻¹ [7] [8] [9]. The exact frequency depends on the local environment of the C-Cl bond, with secondary chloroalkyl compounds often showing absorptions in the middle of this range. These vibrations are among the most diagnostic for organochlorine compounds.
Aromatic carbon-hydrogen out-of-plane bending vibrations appear as strong absorptions in the region 900-690 cm⁻¹ [7] [8]. The specific pattern and frequencies within this range provide valuable information about the aromatic substitution pattern, with monosubstituted benzene rings showing characteristic absorptions around 750-700 cm⁻¹.
Methyl group deformation vibrations produce characteristic absorption patterns, with symmetric and asymmetric deformation modes appearing at approximately 1450 and 1375 cm⁻¹, respectively [7] [8]. These medium-intensity absorptions often appear as a recognizable doublet pattern and provide confirmation of methyl group presence.
Methylene group vibrations contribute additional diagnostic peaks, with CH₂ scissoring vibrations appearing around 1465 cm⁻¹ as a medium-intensity, single peak [7] [8]. This absorption provides confirmation of the methylene linkage between the aromatic ring and the chiral center.
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment | Characteristic Features |
|---|---|---|---|---|
| Aromatic C-H | 3100-3000 | Medium | Aromatic C-H stretching | Sharp peaks above 3000 cm⁻¹ |
| Aliphatic C-H | 3000-2850 | Strong | Aliphatic C-H stretching | Multiple peaks below 3000 cm⁻¹ |
| Aromatic C=C | 1600-1475 | Medium-Weak | Aromatic C=C stretching | Skeletal vibrations |
| C-Cl | 800-600 | Strong | C-Cl stretching | Fingerprint region |
| Aromatic C-H bending | 900-690 | Strong | Aromatic C-H out-of-plane bending | Substitution pattern indicator |
| CH₃ deformation | 1450 & 1375 | Medium | CH₃ symmetric & asymmetric deformation | Symmetric doublet |
| CH₂ deformation | 1465 | Medium | CH₂ scissoring | Single peak |
| Aromatic substitution | 750-700 | Strong | Monosubstituted benzene | Substitution pattern |